(1,2-Dimethylpyrazolidin-4-yl)methanamine
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Overview
Description
(1,2-Dimethylpyrazolidin-4-yl)methanamine is a heterocyclic organic compound with the molecular formula C6H15N3 and a molecular weight of 129.20 g/mol . This compound is characterized by a pyrazolidine ring substituted with two methyl groups at positions 1 and 2, and an aminomethyl group at position 4. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dimethylpyrazolidin-4-yl)methanamine typically involves the reaction of 1,2-dimethylpyrazolidine with formaldehyde and ammonia under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The compound is often stored in dark, inert conditions at temperatures between 2-8°C to preserve its stability .
Chemical Reactions Analysis
Types of Reactions
(1,2-Dimethylpyrazolidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various N-oxide derivatives, reduced amine compounds, and substituted pyrazolidine derivatives .
Scientific Research Applications
(1,2-Dimethylpyrazolidin-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1,2-Dimethylpyrazolidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- (1-Methylpyrazolidin-4-yl)methanamine
- (1,2-Dimethylpiperidin-4-yl)methanamine
- (1,2-Dimethylpyrazole-4-yl)methanamine
Uniqueness
(1,2-Dimethylpyrazolidin-4-yl)methanamine is unique due to its specific substitution pattern on the pyrazolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
(1,2-dimethylpyrazolidin-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3/c1-8-4-6(3-7)5-9(8)2/h6H,3-5,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDWRCZHEYCQEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CN1C)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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